3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
Description
Properties
IUPAC Name |
3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c1-29-19-11-9-17(10-12-19)23(26)22-15-25(18-6-4-5-16(13-18)14-24)20-7-2-3-8-21(20)30(22,27)28/h2-13,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUABPXFXSGQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through a cyclization reaction involving a suitable thiourea derivative and a halogenated benzoyl compound under basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Benzonitrile Moiety: The final step involves the nucleophilic substitution of a suitable benzonitrile derivative onto the benzothiazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry techniques, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, Lewis acids, bases, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile exhibit significant antimicrobial properties. A study found that derivatives of benzothiazine possess activity against various bacterial strains, including resistant strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that benzothiazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Reference |
|---|---|---|
| Antimicrobial | Benzothiazine derivatives | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiazine derivatives, including compounds structurally similar to this compound. The results indicated that these compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that the modifications on the benzothiazine scaffold could enhance antimicrobial activity .
Case Study 2: Anticancer Mechanism
In another investigation focusing on anticancer properties, researchers synthesized various benzothiazine derivatives and assessed their effects on MCF-7 breast cancer cells. The findings revealed that one derivative not only inhibited cell growth but also triggered apoptosis through the mitochondrial pathway. This study highlights the potential of benzothiazine derivatives as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Core Ring Systems and Substituent Effects
Target Compound :
- Core : 1,4-Benzothiazin (sulfur and nitrogen in the heterocycle, 1,1-dioxido group).
- Substituents : 4-Methoxybenzoyl (electron-donating methoxy group) and benzonitrile (electron-withdrawing nitrile).
Analogues :
6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine () :
- Core : 1,4-Benzoxathiin (oxygen and sulfur in the heterocycle).
- Substituents : Thiophen-2-yl (aromatic, π-conjugated) and methoxy.
- Synthesis : Sodium hydride/DMF-mediated coupling .
4-(3-(2-(10H-Phenoxazin-10-yl)Pyridin-5-yl)-9H-Carbazol-9-yl)Benzonitrile Derivatives (): Core: Phenoxazine (oxygen and nitrogen) or carbazole (nitrogen-containing). Substituents: Pyridinyl and benzonitrile. Application: TADF materials in OLEDs .
Key Differences :
- The benzothiazin core in the target compound introduces unique electronic effects due to sulfonyl groups, contrasting with benzoxathiin (oxygen-sulfur) or phenoxazine (oxygen-nitrogen) cores.
- Substituents like 4-methoxybenzoyl may enhance solubility and steric effects compared to thiophene or carbazole groups.
Structural Analysis Techniques
Crystallographic tools such as SHELX (for refinement) and ORTEP (for visualization) are critical for determining conformational differences between analogues . For example, Cremer-Pople puckering parameters () could quantify ring non-planarity in the benzothiazin core, which may differ from benzoxathiins due to substituent-induced strain .
Data Table: Comparative Overview
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Potential Application |
|---|---|---|---|---|
| Target Compound | 1,4-Benzothiazin | 4-Methoxybenzoyl, Benzonitrile | Likely NaH/DMF coupling* | OLEDs (inferred) |
| 6-Methoxy-2-(Thiophen-2-yl)-1,4-Benzoxathiine | 1,4-Benzoxathiin | Thiophen-2-yl, Methoxy | NaH/DMF-mediated coupling | Not specified |
| Phenoxazine/Carbazole-Benzenenitrile Derivatives | Phenoxazine/Carbazole | Pyridinyl, Benzonitrile | Patent-based synthesis | TADF materials for OLEDs |
*Inferred from analogous methods in .
Research Findings and Implications
Conformational Stability: Ring puckering in benzothiazin derivatives may be less pronounced than in benzoxathiins due to steric and electronic effects of substituents .
OLED Relevance : While highlights benzonitrile derivatives as TADF emitters, the target compound’s 4-methoxybenzoyl group may alter triplet harvesting efficiency compared to carbazole-based analogues .
Biological Activity
3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to a class of benzothiazine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. The structure features a benzothiazine core with additional functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cytotoxicity : Studies have shown that this compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has been reported to induce apoptosis in melanoma cells by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Cytotoxicity Studies
A detailed study evaluated the cytotoxic effects of this compound on human melanoma cells (VMM917). The results indicated a selective cytotoxicity with a 4.9-fold increase in cell death compared to normal cells. The compound induced S-phase arrest in the cell cycle and reduced melanin production, suggesting its potential as an anti-melanoma agent .
Antimicrobial Efficacy
Research highlighted the antimicrobial properties of benzothiazine derivatives, including this compound. It was effective against both Gram-positive and Gram-negative bacteria, showing promise as a lead compound for developing new antibiotics .
Data Table: Biological Activity Summary
Case Studies
Several case studies have investigated the therapeutic potential of similar compounds within the benzothiazine class. For instance:
- Case Study on Melanoma : A derivative similar to this compound was tested in vivo and showed significant tumor regression in animal models .
- Antimicrobial Trials : Clinical trials involving related compounds indicated efficacy in treating resistant bacterial infections, showcasing the potential for this class of compounds in clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and structurally characterizing 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile?
- Synthesis : Use stepwise coupling reactions to introduce the 4-methoxybenzoyl and benzonitrile moieties to the benzothiazine core. Monitor reactions via TLC or HPLC for intermediates.
- Characterization : Employ single-crystal X-ray diffraction (SCXRD) for definitive structural elucidation. Refine crystallographic data using SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and torsional conformations . Complement with NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for functional group and purity validation.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods for synthesis and handling due to potential respiratory irritants (e.g., nitrile groups). Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in airtight containers at 0–6°C to prevent degradation, as recommended for structurally similar nitrile derivatives .
- Emergency Procedures : In case of inhalation, relocate to fresh air; for skin contact, wash with soap and water for 15 minutes. Consult safety data sheets (SDS) for analogs like 4-formyl-3-methoxybenzonitrile for guidance .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., non-planar ring conformations) be resolved for this compound?
- Refinement Strategies : Use SHELXL’s robust least-squares refinement with Hirshfeld atom refinement (HAR) to address electron density ambiguities, especially around the 1,4-benzothiazine ring. Cross-validate with WinGX for metric analysis and ORTEP for displacement ellipsoid visualization .
- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify non-planarity in the benzothiazine ring. Compare results with derivatives like (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone, where puckering amplitudes were resolved via SCXRD .
Q. What computational methods are suitable for analyzing the electronic properties of this compound, particularly its potential in optoelectronic applications?
- DFT/Molecular Modeling : Optimize geometry using Gaussian or ORCA at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transport behavior, critical for OLED/TADF applications .
- Spectroscopic Validation : Compare computed UV-Vis absorption spectra (TD-DFT) with experimental data. The nitrile group’s electron-withdrawing nature may enhance charge separation, as seen in 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives .
Q. How can researchers address discrepancies in reported reactivity of the 1,1-dioxido-1,4-benzothiazine core under varying reaction conditions?
- Controlled Reactivity Studies : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts to map substituent effects. For example, the 4-methoxybenzoyl group may sterically hinder nucleophilic attack at the sulfur dioxide moiety.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in sulfone groups) or in situ FT-IR to track reaction pathways. Reference studies on methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate for analogous mechanistic insights .
Methodological Guidance for Data Interpretation
Q. What strategies are recommended for validating the purity of synthesized batches?
- Analytical Triangulation : Combine SCXRD (for crystalline purity), HPLC (≥95% peak area), and elemental analysis (C, H, N within ±0.4% of theoretical values). Cross-check with melting point consistency, referencing analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .
Q. How should researchers approach structural refinement when twinning or disorder is observed in crystallographic data?
- Twinning Resolution : Use SHELXL’s TWIN/BASF commands to model twin domains. For disorder in the methoxybenzoyl group, apply PART/SUMP restraints and validate with difference Fourier maps .
- Validation Tools : Leverage PLATON’s ADDSYM to check for missed symmetry and R1 convergence thresholds (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
